molecular formula C18H22N2 B3853536 (4-phenylcyclohexyl)(4-pyridinylmethyl)amine

(4-phenylcyclohexyl)(4-pyridinylmethyl)amine

Cat. No. B3853536
M. Wt: 266.4 g/mol
InChI Key: MDRMFSZJRZFTCN-UHFFFAOYSA-N
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Description

This compound is a type of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines can be achieved through various methods. One common method is the alkylation of ammonia or a primary or secondary amine with a primary alkyl halide . Another method is the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can accept a proton . The presence of the phenyl and pyridinyl groups in the compound could influence its reactivity and properties.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

Amines have the ability to form hydrogen bonds, which can influence their physical properties such as boiling point and solubility . The presence of the phenyl and pyridinyl groups could also affect the compound’s properties.

Mechanism of Action

The mechanism of action of amines generally involves the donation of the lone pair of electrons on the nitrogen atom to a proton, forming a positively charged ammonium ion .

Future Directions

The use of amines in the synthesis of polymers and other materials is a topic of ongoing research . The unique properties of amines make them valuable in a variety of applications, from pharmaceuticals to materials science.

properties

IUPAC Name

4-phenyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)20-14-15-10-12-19-13-11-15/h1-5,10-13,17-18,20H,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRMFSZJRZFTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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